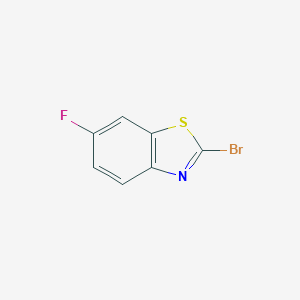

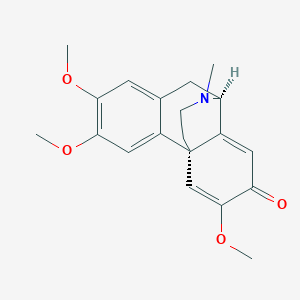

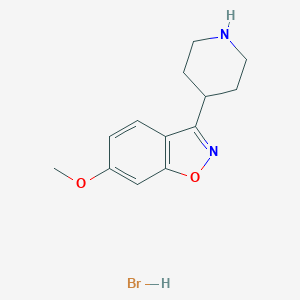

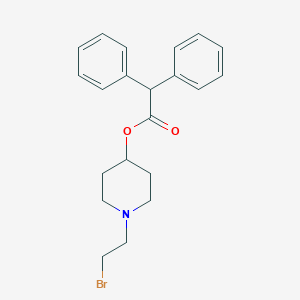

![molecular formula C6H4BrN3O B131814 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one CAS No. 148038-83-9](/img/structure/B131814.png)

6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[4,5-b]pyridine derivatives has been a subject of interest due to their potential biological activities. A novel method for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyridine derivatives was developed using a microwave-assisted one-pot, two-step Suzuki/heteroarylation or a one-pot, three-step cyclization/Suzuki/heteroarylation. This method efficiently produces polysubstituted compounds from 2-amino-5-halogenopyridines, 2-halogenocarbonyl derivatives, boronic acids, and heteroaryl bromides, yielding good results . Additionally, a systematic approach for synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives involved the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine in water, followed by alkylation reactions using different alkyl dibromide agents .

Molecular Structure Analysis

The molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been thoroughly investigated using single-crystal X-ray diffraction data. This compound crystallizes in the monoclinic space group and its structure is characterized by intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Furthermore, the structures of certain 6-bromo-imidazo[4,5-b]pyridine derivatives were confirmed using monocrystalline X-ray crystallography, and their intermolecular contacts were analyzed through Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[4,5-b]pyridine derivatives are crucial for their potential as tyrosyl-tRNA synthetase inhibitors. The condensation and alkylation reactions are key steps in the synthesis process, which lead to the formation of various derivatives with potential biological activity . The synthesized compounds were characterized by NMR spectroscopy, and their binding affinities were determined through molecular docking studies, revealing that some derivatives exhibit significant binding affinity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-imidazo[4,5-b]pyridine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and cell parameters of these compounds . Additionally, the synthesized 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives were characterized by various spectroscopic techniques and evaluated for their antiglycation, antioxidant, and β-glucuronidase inhibition potential. The results from these studies, along with molecular docking, suggest that these derivatives have significant biological activities .

Applications De Recherche Scientifique

Inhibiteurs du diabète de type 2

Le motif imidazo[4,5-b]pyridine, qui comprend « 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one », a été synthétisé et évalué pour sa capacité à inhiber l’enzyme α-glucosidase de la levure de boulanger . Cette enzyme est une cible pour le traitement du diabète de type 2, et les composés se sont avérés avoir des valeurs de CI50 dans la plage de 13,5 à 93,7 µM .

Activité anticancéreuse

Des composés dérivés de la structure imidazo[4,5-b]pyridine, y compris « this compound », ont été testés pour leur potentiel en tant qu’agents anticancéreux . Les mécanismes d’action exacts et les types de cancer contre lesquels ils sont efficaces nécessiteraient des recherches supplémentaires.

Activité tuberculostatique

Les dérivés de l’imidazo[4,5-b]pyridine ont également été explorés pour leurs activités tuberculostatiques . Les agents tuberculostatiques sont utilisés pour inhiber la croissance de Mycobacterium tuberculosis, la bactérie qui cause la tuberculose.

Activité antimitotique

Les agents antimitotiques sont utilisés pour perturber la mitose (division cellulaire) et sont souvent utilisés dans le traitement du cancer. Les dérivés de l’imidazo[4,5-b]pyridine, y compris « this compound », ont été testés pour leurs activités antimitotiques .

Activités antineuro-inflammatoires

L’inflammation du système nerveux peut entraîner des maladies neurodégénératives comme Alzheimer et Parkinson. Les dérivés de l’imidazo[4,5-b]pyridine ont été testés pour leurs activités antineuro-inflammatoires , ce qui pourrait potentiellement conduire à de nouveaux traitements pour ces maladies.

Inhibiteurs de la phosphatidylinositol 3-kinase (PI3K)

L’expression aberrante de la voie de signalisation PI3K est souvent associée à la tumorigenèse, à la progression et à un mauvais pronostic. Par conséquent, les inhibiteurs de PI3K, y compris « this compound », ont suscité un intérêt considérable pour le traitement du cancer .

Mécanisme D'action

Target of Action

Similar compounds have been studied for their antiproliferative action on several human cancer cell lines .

Mode of Action

It’s known that coumarin derivatives can interact with diverse biological targets through the formation of noncovalent hydrophobic and electrostatic interactions, π–π interactions, and/or by forming hydrogen or van der waals bonds .

Biochemical Pathways

Similar compounds have been shown to inhibit the phosphatidylinositol 3-kinase (pi3k) signalling pathway, which is often associated with tumourigenesis, progression, and poor prognosis .

Result of Action

Similar compounds have been shown to have submicromolar inhibitory activity against various tumour cell lines .

Analyse Biochimique

Biochemical Properties

Imidazoles, the class of compounds it belongs to, are known to interact with various enzymes and proteins . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-bromo-1,3-dihydroimidazo[4,5-b]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3O/c7-3-1-4-5(8-2-3)10-6(11)9-4/h1-2H,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHCRLTJPUNUZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC(=O)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365640 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148038-83-9 | |

| Record name | 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one interact with other molecules in a crystal structure?

A2: Crystallographic studies reveal that this compound molecules can interact with each other through hydrogen bonding. For instance, in the crystal structure of 3-Allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules form inversion dimers via pairs of strong N—H⋯O hydrogen bonds []. Similar hydrogen bonding patterns are also observed in other derivatives [, ].

Q2: Has this compound shown any promising activity in material science applications?

A3: Research indicates that this compound demonstrates potential as a corrosion inhibitor for mild steel in acidic environments []. Specifically, it exhibits mixed-type inhibitor behavior, increasing its efficiency with higher concentrations. This corrosion inhibition is attributed to the compound's adsorption onto the mild steel surface, following the Langmuir adsorption isotherm.

Q3: How do computational chemistry approaches contribute to understanding this compound's behavior?

A4: Quantum chemical calculations have been employed to investigate the properties and behavior of this compound. These calculations provide insights into its electronic structure and reactivity, supporting the experimental findings related to its corrosion inhibition properties [].

Q4: What analytical techniques are commonly used to characterize this compound and its derivatives?

A5: Various analytical techniques are employed for characterizing these compounds. X-ray crystallography is essential for determining their three-dimensional structure and understanding intermolecular interactions [, , , , , , ]. Additionally, spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and purity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.